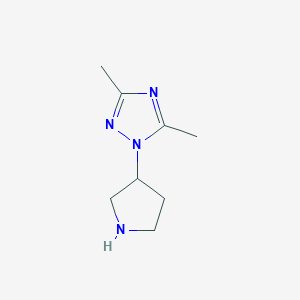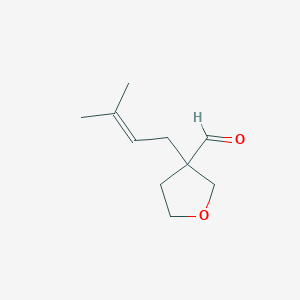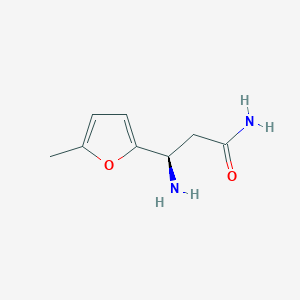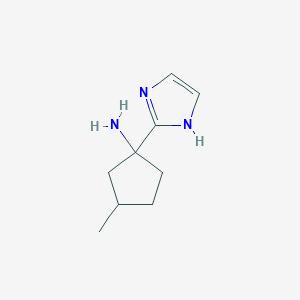
2-(1-Benzyl-1H-pyrazol-4-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzyl-1H-pyrazol-4-YL)aniline is a heterocyclic compound that contains both a pyrazole and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and aniline groups allows for a range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-YL)aniline typically involves the condensation of pyrazole-4-carbaldehyde with aniline derivatives. One common method includes the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method allows for the efficient formation of the desired product with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzyl-1H-pyrazol-4-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzyl-1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes. Additionally, the aniline group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Pyrazol-4-yl)aniline
- 2-(1-Benzyl-1H-imidazol-4-yl)aniline
- 2-(1-Benzyl-1H-triazol-4-yl)aniline
Uniqueness
2-(1-Benzyl-1H-pyrazol-4-YL)aniline is unique due to the presence of both the benzyl and pyrazole groups, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity, potentially improving cell membrane permeability, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination of features makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H15N3 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-(1-benzylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C16H15N3/c17-16-9-5-4-8-15(16)14-10-18-19(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11,17H2 |
InChI-Schlüssel |
UNNKNFXTBJIWPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


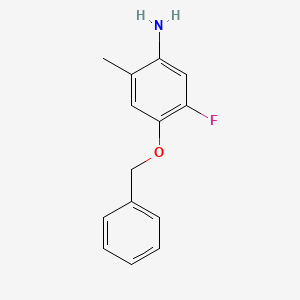



![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)


